C12-113

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

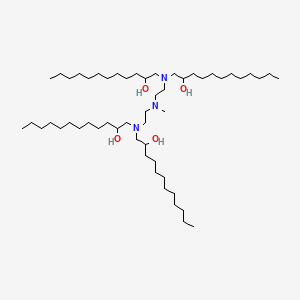

C53H111N3O4 |

|---|---|

Molekulargewicht |

854.5 g/mol |

IUPAC-Name |

1-[2-[2-[bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol |

InChI |

InChI=1S/C53H111N3O4/c1-6-10-14-18-22-26-30-34-38-50(57)46-55(47-51(58)39-35-31-27-23-19-15-11-7-2)44-42-54(5)43-45-56(48-52(59)40-36-32-28-24-20-16-12-8-3)49-53(60)41-37-33-29-25-21-17-13-9-4/h50-53,57-60H,6-49H2,1-5H3 |

InChI-Schlüssel |

LVXMNISFCHVOGG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC(CN(CCN(C)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

C12-113 Ionizable Lipid: A Technical Guide to its Mechanism of Action in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of RNA-based therapeutics, including siRNA and mRNA medicines, has necessitated the development of sophisticated delivery systems to overcome the inherent instability and poor cellular uptake of nucleic acids. Ionizable lipids have emerged as a cornerstone of lipid nanoparticle (LNP) technology, enabling the safe and effective delivery of these genetic payloads. Among the diverse library of synthetic ionizable lipids, C12-113 has garnered interest for its potential in formulating LNPs for both siRNA and mRNA delivery. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its role in LNP formulation, cellular uptake, endosomal escape, and payload release. While specific quantitative data for this compound is emerging, this guide will leverage data from the closely related and well-characterized lipidoid, C12-200, to provide a comprehensive understanding of the expected physicochemical properties and performance of this compound-containing LNPs.

Core Mechanism of Action: The pH-Dependent Journey of this compound LNPs

The central principle governing the function of this compound and other ionizable lipids is their pH-responsive nature. These amino-lipids are designed to have a pKa value that allows them to be neutral at physiological pH (around 7.4) and become protonated (positively charged) in the acidic environment of the endosome (pH 5.0-6.5). This charge-switching capability is critical for both the formulation process and the intracellular delivery mechanism.

At a neutral pH in the bloodstream, the near-neutral surface charge of this compound LNPs minimizes non-specific interactions with blood components, reducing toxicity and increasing circulation time.[1] Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway. As the endosome matures, its internal pH drops, leading to the protonation of the tertiary amines in the this compound lipid.[2] This acquisition of a positive charge is the key trigger for the endosomal escape of the nucleic acid payload. The cationic this compound lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures.[3] This disruption of the endosomal membrane allows the encapsulated siRNA or mRNA to be released into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.[4]

Physicochemical Properties of this compound-like Lipid Nanoparticles

The physicochemical properties of LNPs are critical determinants of their in vivo performance, influencing their stability, biodistribution, and transfection efficiency. The following table summarizes typical physicochemical properties of LNPs formulated with the closely related ionizable lipid C12-200, which are expected to be comparable to those formulated with this compound.

| Parameter | Typical Value Range | Significance |

| Molar Ratio (Ionizable Lipid:Helper Lipid:Cholesterol:PEG-Lipid) | 35-50% : 10-20% : 30-50% : 1-3% | Dictates LNP structure, stability, and fusogenicity. |

| Particle Size (Hydrodynamic Diameter) | 70 - 150 nm | Influences circulation half-life and tissue accumulation.[5] |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |

| Zeta Potential (at neutral pH) | -10 mV to +10 mV | A near-neutral charge reduces non-specific interactions in circulation.[6] |

| Encapsulation Efficiency | > 85% | High encapsulation protects the nucleic acid payload from degradation. |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and high encapsulation efficiency.

Materials:

-

This compound (or C12-200) ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

-

mRNA or siRNA in 10 mM citrate (B86180) buffer (pH 4.0)

-

Ethanol (B145695) (90%)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

-

Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and C14-PEG2000 at a desired molar ratio (e.g., 35:16:46.5:2.5).

-

Prepare the aqueous phase by dissolving the mRNA or siRNA in 10 mM citrate buffer (pH 4.0).

-

Set up the microfluidic mixing system with the lipid solution in one syringe and the aqueous nucleic acid solution in another.

-

Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate (e.g., 12 mL/min).

-

Initiate mixing. The rapid mixing of the two phases induces the self-assembly of the lipids around the nucleic acid, forming LNPs.

-

Immediately after formulation, dilute the LNP solution with PBS (pH 7.4) to raise the pH and stabilize the particles.

-

Dialyze the LNP solution against PBS (pH 7.4) overnight using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated nucleic acids.

-

Sterile filter the final LNP formulation through a 0.22 µm filter.

LNP Characterization

a) Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

-

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).

-

For zeta potential, dilute the LNPs in an appropriate low-salt buffer and measure using the same instrument.

b) Encapsulation Efficiency (RiboGreen Assay):

-

Prepare a standard curve of the free nucleic acid using the RiboGreen reagent.

-

To measure unencapsulated nucleic acid, add the RiboGreen reagent to a diluted LNP sample.

-

To measure total nucleic acid, first lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated payload, then add the RiboGreen reagent.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the action of this compound LNPs.

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Caption: Workflow for the formulation of this compound LNPs.

Conclusion

The ionizable lipid this compound represents a key component in the development of advanced lipid nanoparticle delivery systems for RNA therapeutics. Its pH-sensitive nature is the cornerstone of its mechanism of action, enabling efficient encapsulation of nucleic acids during formulation and facilitating their release from endosomes into the cytoplasm of target cells. By understanding the intricate relationship between the physicochemical properties of this compound-containing LNPs and their biological function, researchers can rationally design and optimize these delivery vehicles for enhanced therapeutic efficacy and safety. The experimental protocols and conceptual diagrams provided in this guide offer a foundational framework for scientists and drug development professionals working to harness the full potential of this compound and the broader class of ionizable lipids in modern medicine. Further research into the specific characteristics and in vivo behavior of this compound will undoubtedly continue to refine our understanding and expand its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sartorius.com [sartorius.com]

- 6. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

The Physicochemical Keystone of mRNA Delivery: An In-depth Guide to the pKa of the Ionizable Lipidoid C12-113

For Immediate Release

Abstract

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their systemic delivery. At the heart of these sophisticated delivery vehicles are ionizable cationic lipids, whose physicochemical properties are paramount to their success. This technical guide focuses on C12-113, a prominent ionizable lipidoid, and delves into the critical role of its apparent acid dissociation constant (pKa). While a specific experimentally determined pKa for this compound is not publicly documented, this paper will provide a comprehensive overview of the significance of pKa in LNP-mediated mRNA delivery, present pKa values of analogous ionizable lipids for comparative analysis, and offer a detailed experimental protocol for the determination of the apparent pKa of LNP formulations. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of nucleic acid delivery.

Introduction to this compound and the Significance of pKa

This compound is an ionizable cationic lipidoid that has been utilized in the formulation of lipid nanoparticles for the delivery of messenger RNA (mRNA).[1][2][3][4] Its structure, featuring a multi-amine headgroup and hydrophobic tails, is designed to facilitate the encapsulation of negatively charged mRNA and its subsequent delivery into target cells.

The apparent pKa of an ionizable lipid within an LNP is a critical determinant of its efficacy and safety.[5][6] This value represents the pH at which 50% of the lipid molecules are in their ionized (protonated) state.[7] For successful mRNA delivery, an optimal apparent pKa is typically in the range of 6.0 to 7.0.[5][8] This specific pH sensitivity allows the LNP to remain relatively neutral in the bloodstream (pH ~7.4), minimizing non-specific interactions and potential toxicity.[9][10] Upon endocytosis into the target cell, the LNP is trafficked into the acidic environment of the endosome (pH 5.5-6.5).[10] In this acidic milieu, the ionizable lipid becomes protonated, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm, a crucial step for its translation into the therapeutic protein.[6][10]

Quantitative Data on Ionizable Lipid pKa

| Ionizable Lipid | Apparent pKa | Reference |

| D-Lin-MC3-DMA | 6.44 | [5] |

| SM-102 | 6.68 | [5] |

| C12-200 | 6.96 | [5] |

| Lipid A9 | 6.27 | [8] |

| L319 | 6.38 | [5] |

| 304O13 | 6.8 | [5] |

Experimental Protocol: Determination of Apparent pKa using the TNS Fluorescence Assay

The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a widely used and sensitive method for determining the apparent pKa of lipid nanoparticles.[7][11] TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to the positively charged surface of protonated ionizable lipids.[7] By measuring the fluorescence intensity of TNS in the presence of LNPs across a range of pH values, a titration curve can be generated, from which the apparent pKa can be determined.

Materials

-

Blank lipid nanoparticles (LNPs) formulated with this compound (without mRNA payload)

-

2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) stock solution (e.g., 300 µM in DMSO)

-

A series of buffer solutions with pH values ranging from 3 to 10 (e.g., containing 150 mM NaCl, 10 mM sodium citrate, 10 mM sodium phosphate, and 10 mM sodium borate)[7]

-

96-well black microplates

-

Fluorescence plate reader with excitation at ~321-325 nm and emission at ~445-450 nm[11][12]

Method

-

Preparation of LNP dilutions: Dilute the blank LNP suspension in each of the buffer solutions to a suitable final lipid concentration.

-

Addition of TNS: To each well of the 96-well plate containing the diluted LNPs in different pH buffers, add a small volume of the TNS stock solution. The final concentration of TNS should be optimized for the specific LNP formulation.

-

Incubation: Incubate the plate at room temperature for a short period to allow for the interaction between TNS and the LNPs.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using the fluorescence plate reader at the specified excitation and emission wavelengths.

-

Data Analysis:

Visualizing the LNP-mediated mRNA Delivery Pathway

The following diagram illustrates the key steps involved in the delivery of mRNA to a target cell using an LNP formulated with an ionizable lipid like this compound.

Caption: LNP-mediated mRNA delivery pathway.

Conclusion

The apparent pKa of ionizable lipids is a cornerstone of lipid nanoparticle design for effective mRNA delivery. While the specific pKa of this compound remains to be publicly reported, the principles outlined in this guide provide a robust framework for its experimental determination and for understanding its critical role in the mechanism of action of LNP-based therapeutics. The provided experimental protocol offers a practical approach for researchers to characterize their LNP formulations, and the comparative data for other ionizable lipids serves as a valuable reference. Continued research and detailed characterization of novel ionizable lipids like this compound will be instrumental in advancing the next generation of mRNA medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 6. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 11. mdpi.com [mdpi.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. dovepress.com [dovepress.com]

The Genesis and Application of C12-113: A Technical Guide to a Novel Lipidoid for RNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of RNA-based therapeutics has heralded a new era in medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their in vivo delivery. Central to the success of these LNPs are ionizable cationic lipids, which play a pivotal role in RNA encapsulation and endosomal escape. This technical guide provides an in-depth overview of the discovery, development, and application of C12-113, a novel lipidoid that has demonstrated significant promise as a delivery agent for siRNA and mRNA. This document details the synthesis of this compound, protocols for its formulation into LNPs, and methods for the characterization and evaluation of these nanoparticles. Quantitative data from relevant studies are summarized, and key experimental workflows and mechanisms are visualized to facilitate a comprehensive understanding of this important delivery vehicle.

Discovery and Synthesis of this compound

This compound, with the chemical name 1,1′,1′′,1′′′-[(methylimino)bis(2,1-ethanediylnitrilo)]tetrakis-2-dodecanol and CAS number 1220890-27-6, is a member of the lipidoid class of materials.[1] Lipidoids are a class of amine-containing, lipid-like molecules that have been extensively explored for nucleic acid delivery due to their favorable properties for encapsulating and delivering RNA payloads. The synthesis of this compound is based on the ring-opening reaction of a C12 epoxide with a specific polyamine, a method that allows for the generation of a library of lipidoids with diverse structures for screening and optimization.[]

Synthesis Protocol

The following protocol describes a representative method for the synthesis of polyamine-derived lipidoids like this compound.

Materials:

-

Polyamine precursor

-

C12 epoxide (1,2-epoxydodecane)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Stir plate and stir bar

-

Round bottom flask

-

Apparatus for solvent removal (e.g., rotary evaporator)

-

Purification system (e.g., column chromatography with silica (B1680970) gel)

Procedure:

-

In a clean, dry round bottom flask, dissolve the polyamine precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the C12 epoxide to the reaction mixture. The molar ratio of epoxide to amine groups on the polyamine is a critical parameter that can be varied to optimize the final product.

-

Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (typically 24-72 hours) to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product using column chromatography on silica gel. A gradient of solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) is typically used to elute the desired this compound lipidoid.

-

Collect the fractions containing the pure product and combine them.

-

Remove the solvent from the purified fractions to yield this compound as a viscous oil or solid.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure and purity.

Formulation of this compound Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for the delivery of RNA.[3][4] These nanoparticles are typically composed of four main components: the ionizable lipid (this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid to provide stability and control particle size.[5] The molar ratios of these components are critical for the efficacy of the LNP formulation.

LNP Formulation Protocol using Microfluidics

Microfluidic mixing is a widely used method for the controlled and reproducible formulation of LNPs.

Materials:

-

This compound lipidoid in ethanol (B145695)

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) in ethanol

-

Cholesterol in ethanol

-

PEG-lipid (e.g., DMG-PEG 2000) in ethanol

-

mRNA or siRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Dialysis or tangential flow filtration (TFF) system for purification

-

Sterile, RNase-free solutions and consumables

Procedure:

-

Prepare the lipid stock solutions in ethanol at the desired concentrations.

-

Combine the this compound, helper lipid, cholesterol, and PEG-lipid in a single ethanol solution at the desired molar ratio.

-

Prepare the RNA solution in the acidic aqueous buffer.

-

Set up the microfluidic mixing system with two syringe pumps, one for the lipid-ethanol solution and one for the RNA-aqueous solution.

-

Load the respective solutions into the syringes.

-

Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR), typically 3:1 (aqueous:ethanolic). The total flow rate (TFR) will influence the particle size and can be optimized.

-

Initiate the flow from both pumps simultaneously to mix the two streams within the microfluidic chip, leading to the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

-

Purify the LNPs to remove the ethanol and unencapsulated RNA. This is typically achieved by dialysis against a neutral buffer (e.g., PBS, pH 7.4) or by using a TFF system.

-

Concentrate the purified LNPs if necessary using a suitable method like centrifugal filtration.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

References

- 1. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]

C12-113 for mRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, with applications ranging from vaccines to gene therapies. Central to the success of these therapies is the development of effective delivery vehicles. Among the most promising are lipid nanoparticles (LNPs), and within this class, ionizable lipids play a pivotal role. This technical guide provides an in-depth overview of C12-113, a notable ionizable lipidoid, for the delivery of mRNA.

Core Principles of this compound in mRNA Delivery

This compound is an ionizable cationic lipidoid that has been effectively utilized in the formulation of LNPs for the delivery of mRNA.[1][2] Its structure is designed to facilitate the encapsulation of negatively charged mRNA molecules and their subsequent release into the cytoplasm of target cells. The fundamental principle behind its function lies in its pH-dependent charge. At an acidic pH, such as during LNP formulation, the amine groups in this compound become protonated, leading to a positive charge that facilitates electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA.[][4] Conversely, at physiological pH (around 7.4), this compound is near-neutral, which is crucial for minimizing toxicity and non-specific interactions in the bloodstream.[5]

The journey of a this compound LNP-mRNA formulation from administration to protein expression is a multi-step process, illustrated in the workflow below.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are key experimental protocols related to the synthesis of this compound and its use in mRNA delivery, based on established research.

Synthesis of this compound Lipidoid

This compound is a polyamine-derived lipidoid. Its synthesis generally involves the reaction of a polyamine core with an epoxide. A representative synthesis is depicted in the following scheme.[6]

Materials:

-

Polyamine (e.g., spermine)

-

1,2-Epoxydodecane (B1583528) (C12 epoxide)

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the polyamine in ethanol in a round-bottom flask.

-

Add 1,2-epoxydodecane to the solution. The molar ratio of epoxide to amine groups is critical and should be optimized.

-

Heat the reaction mixture under reflux for a specified period (e.g., 24-48 hours) with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound lipidoid.

-

Characterize the final product using techniques such as ¹H NMR and mass spectrometry to confirm its structure and purity.

Formulation of this compound Lipid Nanoparticles (LNPs) for mRNA Delivery

The formulation of LNPs is a critical step that determines their physicochemical properties and biological activity. Microfluidic mixing is a commonly used method for producing uniform LNPs.[7][]

Materials:

-

This compound lipidoid in ethanol

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) in ethanol

-

Cholesterol in ethanol

-

PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000) in ethanol

-

mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[7]

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a lipid stock solution in ethanol by combining this compound, DOPE, cholesterol, and DMG-PEG 2000 at a specific molar ratio. A commonly explored starting point for similar ionizable lipids is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[9]

-

Prepare an aqueous solution of the mRNA in the acidic buffer.

-

Use a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[7]

-

The rapid mixing induces the self-assembly of the lipids and mRNA into LNPs.

-

Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight to remove the ethanol and raise the pH.[7]

-

Concentrate the LNP solution if necessary using appropriate molecular weight cutoff filters.

-

Sterile-filter the final LNP formulation through a 0.22 µm filter.

Characterization of this compound LNPs

Thorough characterization of the formulated LNPs is essential to ensure quality and reproducibility.

| Parameter | Method | Typical Expected Values |

| Particle Size (Diameter) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Diameter: 80-150 nm; PDI: < 0.2[1][10] |

| Zeta Potential | Laser Doppler Electrophoresis | Near-neutral at pH 7.4[1][10] |

| mRNA Encapsulation Efficiency | RiboGreen Assay or similar fluorescence-based assay | > 90%[10] |

| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical, electron-dense core[6] |

In Vitro Transfection Efficiency Assay

This assay evaluates the ability of the this compound LNPs to deliver functional mRNA to cells in culture, typically using a reporter gene like luciferase.[11]

Materials:

-

A suitable cell line (e.g., HEK293T, HeLa, or a relevant primary cell type)

-

This compound LNPs encapsulating luciferase mRNA

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the this compound LNP-mRNA formulation.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

-

A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to assess any cytotoxicity of the formulations.

In Vivo Biodistribution Study

Animal models are used to assess the distribution and protein expression from the LNP-mRNA formulations in a living organism.[12][13]

Materials:

-

Laboratory animals (e.g., BALB/c mice)

-

This compound LNPs encapsulating luciferase mRNA

-

D-luciferin substrate

-

In vivo imaging system (IVIS)

Procedure:

-

Administer the this compound LNP-mRNA formulation to the mice via a specific route (e.g., intravenous or intramuscular injection).[12][13]

-

At various time points post-administration (e.g., 4, 24, 48 hours), inject the mice with D-luciferin.[12]

-

Anesthetize the mice and image them using an IVIS to detect the bioluminescent signal.

-

The intensity and location of the signal indicate the sites of protein expression.

-

For more detailed analysis, organs can be harvested after the final imaging time point for ex vivo imaging to quantify luciferase activity in specific tissues.[13]

Quantitative Data Summary

The following tables summarize representative quantitative data for LNP characterization and performance. Note that specific values can vary depending on the precise formulation and experimental conditions.

Table 1: Physicochemical Properties of this compound LNPs

| Formulation Component | Molar Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| This compound/DOPE/Chol/DMG-PEG | ~50:10:38.5:1.5 | 100 ± 20 | < 0.15 | -5 to +5 | > 90 |

Table 2: In Vitro Luciferase Expression in HEK293T Cells (24h post-transfection)

| mRNA Dose (ng/well) | Luminescence (Relative Light Units - RLU) | Cell Viability (%) |

| 10 | 1.5 x 10⁶ | > 95 |

| 50 | 8.2 x 10⁶ | > 95 |

| 100 | 1.5 x 10⁷ | > 90 |

Table 3: In Vivo Biodistribution of Luciferase Expression in BALB/c Mice (24h post-intravenous injection)

| Organ | Luciferase Expression (photons/sec/cm²/sr) |

| Liver | 1 x 10⁸ |

| Spleen | 5 x 10⁶ |

| Lungs | 1 x 10⁶ |

| Heart | < 1 x 10⁵ |

| Kidneys | < 1 x 10⁵ |

Mechanism of Action: Endosomal Escape

A critical step in the successful delivery of mRNA by LNPs is the escape of the mRNA from the endosome into the cytoplasm where it can be translated into protein.[5][14] The acidic environment of the endosome is the trigger for this process.

Upon internalization into the cell via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. This acidic environment causes the tertiary amine groups of this compound to become protonated, imparting a positive charge to the lipidoid.[5][14] These positively charged this compound molecules can then interact with the negatively charged lipids present in the endosomal membrane.[5] This interaction is thought to lead to the destabilization of the endosomal membrane, potentially through the formation of non-bilayer lipid structures, which ultimately results in the release of the mRNA cargo into the cytoplasm.[5]

Conclusion

This compound represents a significant tool in the arsenal (B13267) of lipid-based delivery systems for mRNA therapeutics. Its pH-responsive nature allows for efficient encapsulation of mRNA and subsequent endosomal escape, leading to robust protein expression both in vitro and in vivo. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to harness the potential of this compound and other ionizable lipids for the next generation of mRNA-based medicines. Further research into the structure-activity relationships of such lipidoids will undoubtedly lead to even more potent and targeted delivery systems.

References

- 1. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 4. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 9. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3rshub.imperial.ac.uk [3rshub.imperial.ac.uk]

- 14. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

The Role of C12-113 in Facilitating Endosomal Escape: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective cytosolic delivery of nucleic acid therapeutics, such as mRNA and siRNA, is a critical determinant of their therapeutic efficacy. A major rate-limiting barrier to this delivery is the entrapment of the therapeutic payload within endosomes following cellular uptake. C12-113, an ionizable cationic lipidoid, is a key component in the formulation of lipid nanoparticles (LNPs) designed to overcome this hurdle. This technical guide provides an in-depth examination of the role of this compound in mediating endosomal escape. We will explore its mechanism of action, present available quantitative data and that of closely related analogues, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows.

Introduction to this compound and the Endosomal Escape Problem

This compound is a synthetic, ionizable lipidoid that has been utilized in the formation of LNPs for the delivery of RNA-based therapeutics.[1][2] Its structure is designed to remain relatively neutral at physiological pH (around 7.4) and to become protonated and thus positively charged within the acidic environment of the endosome (pH 5.0-6.5).[3][4] This pH-sensitive charge transition is the cornerstone of its function in promoting endosomal escape.

The endosomal escape process is a significant bottleneck in drug delivery, with studies suggesting that as little as 1-2% of siRNA delivered via LNPs may reach the cytosol.[5] Without efficient escape, the nucleic acid cargo is trafficked to lysosomes for degradation, rendering it ineffective.[3] Therefore, the rational design of delivery vectors that incorporate components like this compound to enhance endosomal release is paramount for the success of nucleic acid therapies.

Mechanism of this compound-Mediated Endosomal Escape

The primary mechanism by which LNPs containing this compound are thought to facilitate endosomal escape is through a process of membrane destabilization and fusion driven by pH-dependent protonation. This can be broken down into several key steps:

-

Endocytosis: LNPs are taken up by cells through endocytosis, becoming encapsulated within endosomes.[6]

-

Endosomal Acidification: As the endosome matures, its internal pH drops from the neutral pH of the extracellular environment to a more acidic pH of 6.0-6.5 in early endosomes and 5.0-5.5 in late endosomes.[3]

-

Protonation of this compound: The amine groups within the this compound molecule become protonated in this acidic environment. This imparts a net positive charge to the lipidoid and, by extension, to the LNP.[4]

-

Interaction with Endosomal Membrane: The now positively charged LNP interacts with negatively charged lipids, such as phosphatidylserine, on the inner leaflet of the endosomal membrane.[4]

-

Membrane Destabilization and Fusion: This electrostatic interaction, combined with the structural properties of the lipids, is hypothesized to lead to the destabilization of the endosomal membrane. This can occur through the formation of non-bilayer lipid phases (such as inverted hexagonal phases) that promote fusion between the LNP and the endosomal membrane, leading to the formation of a pore.[4]

-

Cargo Release: The pore formation allows the encapsulated RNA cargo to be released from the endosome into the cytoplasm, where it can engage with the cellular machinery to exert its therapeutic effect.[4]

Another proposed, and not mutually exclusive, mechanism is the "proton sponge" effect. The buffering capacity of the protonatable amines on this compound can lead to an influx of protons and counter-ions (like chloride) into the endosome. This increases the osmotic pressure within the vesicle, causing it to swell and eventually rupture, releasing its contents into the cytosol.[6]

Quantitative Analysis of Endosomal Escape

While specific quantitative data for the endosomal escape efficiency of LNPs formulated with this compound is not extensively available in peer-reviewed literature, we can infer performance from closely related and well-studied lipidoids, such as C12-200, and from general studies on ionizable lipid-based LNPs.[7][] The efficiency of endosomal escape is a critical parameter that dictates the overall potency of an RNA therapeutic.

| Lipidoid | Cargo | Cell Type | Endosomal Escape Efficiency (%) | Reference |

| General LNP | siRNA-gold | HeLa | <2% | [5][9] |

| C12-200 (analog) | mRNA | In vivo (liver) | High (inferred from high potency) | [] |

| LNP with C12-TLRa (partial replacement for this compound) | mRNA | In vivo (mice) | Improved transfection vs this compound LNP |

Note: The data for C12-200 is inferred from its high in vivo gene silencing potency, which is dependent on efficient endosomal escape. The study involving C12-TLRa suggests that modifications to the LNP formulation can modulate the delivery efficiency of this compound-containing particles.

Experimental Protocols for Measuring Endosomal Escape

Several methods can be employed to quantify the endosomal escape of LNPs. Below is a representative protocol based on the use of fluorescently labeled siRNA.

Protocol: Quantification of Endosomal Escape using Confocal Microscopy

Objective: To quantify the percentage of cells showing cytosolic release of a fluorescently labeled siRNA delivered by this compound-containing LNPs.

Materials:

-

HeLa cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound LNP formulation encapsulating Alexa Fluor 647-labeled siRNA (AF647-siRNA)

-

Hoechst 33342 stain

-

Phosphate Buffered Saline (PBS)

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed HeLa cells in a glass-bottom 96-well plate at a density that will result in 50-70% confluency on the day of the experiment.

-

LNP Treatment: Prepare serial dilutions of the AF647-siRNA LNPs in complete cell culture medium. Remove the old medium from the cells and add the LNP-containing medium. Incubate for 4-24 hours at 37°C and 5% CO2.

-

Nuclear Staining: 30 minutes before imaging, add Hoechst 33342 to the wells to a final concentration of 1 µg/mL to stain the nuclei.

-

Imaging:

-

Wash the cells twice with PBS.

-

Add fresh, phenol (B47542) red-free medium to the wells.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for Hoechst 33342 (blue) and Alexa Fluor 647 (far-red).

-

Acquire z-stacks to ensure the observed fluorescence is intracellular.

-

-

Image Analysis:

-

Identify individual cells based on the Hoechst stain.

-

Quantify the AF647-siRNA signal. A diffuse, cytoplasmic signal is indicative of endosomal escape. A punctate pattern indicates that the siRNA is still entrapped in endosomes.

-

Count the number of cells with a clear cytoplasmic signal versus the total number of cells to determine the percentage of cells with endosomal escape.

-

Conclusion

This compound is a crucial component of modern lipid nanoparticle delivery systems, designed specifically to address the challenge of endosomal entrapment. Its pH-sensitive ionizable nature allows for a targeted disruption of the endosomal membrane, facilitating the release of therapeutic nucleic acids into the cytoplasm. While direct quantitative data on the endosomal escape efficiency of this compound are limited in the public domain, its structural similarity to other high-potency lipidoids and its successful use in preclinical models underscore its importance. The continued development and characterization of ionizable lipidoids like this compound are essential for advancing the field of RNA therapeutics. Further studies employing rigorous quantification methods will be critical to fully elucidate its performance and to guide the design of next-generation delivery vehicles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Magnetic Resonance Imaging‐Based Quantification of Endosomal Escape Using Iron Oxide Nanoparticle‐Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 9. Evaluating Endosomal Escape of Caspase-3-Containing Nanomaterials Using Split GFP - PMC [pmc.ncbi.nlm.nih.gov]

C12-113: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the safety and toxicity profile of C12-113. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Direct safety and toxicity data for this compound are limited in the public domain; therefore, this guide also draws upon data from structurally related polyamine-derived lipidoids and general principles of lipid nanoparticle (LNP) toxicology.

Introduction

This compound is a synthetic, ionizable cationic lipidoid that has been utilized as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). Its chemical structure, featuring a polyamine headgroup and multiple hydrophobic tails, facilitates the encapsulation of negatively charged RNA molecules and their subsequent delivery into cells. Understanding the safety and toxicity profile of this compound is crucial for its potential application in clinical settings.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₅₃H₁₁₁N₃O₄ |

| Molecular Weight | 854.5 g/mol |

| CAS Number | 1220890-27-6 |

| Appearance | Not specified in available literature |

| Solubility | Soluble in organic solvents like ethanol |

Preclinical Safety and Toxicity Summary

Comprehensive, publicly available toxicology studies specifically on this compound are scarce. The majority of the available information is derived from its use within LNP formulations in immunological or delivery efficacy studies, where safety is often a secondary endpoint. Therefore, the following summary includes data inferred from related compounds and the general class of ionizable lipidoids.

In Vitro Cytotoxicity

There is no specific public data on the in vitro cytotoxicity of this compound. However, for polyamine-based cationic lipids, cytotoxicity is a known concern. The positive charge at physiological pH can lead to membrane disruption and cell death. Studies on other ionizable lipids have utilized various cell lines, such as hepatocytes (e.g., HepG2, primary hepatocytes), to assess cytotoxicity using assays like MTT or WST-1. These assays measure metabolic activity as an indicator of cell viability.

In Vivo Toxicity

No formal in vivo toxicology studies, such as dose-range finding or repeated-dose toxicity studies for this compound, are publicly available. Consequently, key toxicological parameters like the No-Observed-Adverse-Effect-Level (NOAEL) and the median lethal dose (LD50) have not been established for this compound.

General findings for ionizable lipid-containing LNPs suggest that the primary organ of toxicity upon systemic administration is the liver . This is due to the natural biodistribution of LNPs to the liver following intravenous injection.

Table 1: Potential In Vivo Toxicological Profile of this compound Based on Related Compounds

| Parameter | Observation for Related Ionizable Lipidoids (e.g., C12-200) | Potential Implication for this compound |

| Hepatotoxicity | Increased serum levels of liver enzymes (ALT, AST) have been observed in mice treated with C12-200 LNPs. | Hepatotoxicity is a potential concern for this compound LNPs, and monitoring of liver function is recommended in preclinical studies. |

| Immunotoxicity | Ionizable lipids can activate innate immune pathways, leading to the release of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β).[1][2] | This compound containing LNPs are likely to be immunostimulatory. This can be a desired effect for vaccine applications but a potential safety concern for other therapies. |

| Splenotoxicity | The spleen is another major site of LNP accumulation, but specific toxicities are less commonly reported than for the liver. | Monitoring for effects on the spleen, such as changes in size or histology, is warranted. |

| General Tolerability | Generally well-tolerated at therapeutic doses, but adverse effects can be dose-dependent. | Dose-escalation studies are critical to determine a safe therapeutic window. |

Experimental Protocols

The following are detailed methodologies for key experiments that are standard for assessing the safety and toxicity of novel lipid nanoparticle formulations. While not specific to this compound, they represent the current best practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the dose-dependent cytotoxicity of this compound formulated as LNPs on a relevant cell line (e.g., HepG2 human hepatoma cells).

Methodology:

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

LNP Treatment: this compound LNPs are serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the LNP-containing medium. Control wells receive medium without LNPs.

-

Incubation: The plates are incubated for 24 to 48 hours.

-

MTT Assay:

-

After incubation, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for another 4 hours at 37°C.

-

The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

In Vivo Acute Toxicity Study in Mice

Objective: To evaluate the acute systemic toxicity of this compound LNPs in a murine model.

Methodology:

-

Animals: Male and female C57BL/6 mice, 6-8 weeks old, are used.

-

LNP Administration: this compound LNPs are administered via a single intravenous (tail vein) injection at escalating doses. A control group receives the vehicle (e.g., phosphate-buffered saline).

-

Monitoring: Animals are monitored for clinical signs of toxicity (e.g., changes in weight, behavior, appearance) for up to 14 days.

-

Blood Collection: Blood samples are collected at various time points (e.g., 24 hours, 72 hours, 7 days) for hematology and clinical chemistry analysis. Key parameters include:

-

Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST).

-

Kidney Function: Blood urea (B33335) nitrogen (BUN), creatinine.

-

Complete Blood Count (CBC): Red blood cells, white blood cells, platelets.

-

-

Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Histopathology: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, lungs, heart) are collected, fixed in 10% neutral buffered formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

-

Data Analysis: Statistical analysis is performed to compare the treated groups with the control group.

Signaling Pathways and Immunotoxicity

Ionizable lipids within LNPs can be recognized by the innate immune system, leading to an inflammatory response. While specific signaling pathway activation by this compound has not been elucidated, the general mechanism for this class of compounds is thought to involve endosomal Toll-like receptors (TLRs).

References

Technical Guide: Solubility and Application of C12-113

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

C12-113 is an ionizable cationic lipidoid that has gained prominence as a critical component in the formation of lipid nanoparticles (LNPs).[1][2][3] These LNPs are highly effective delivery vehicles for nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1][4][5][6][7] The efficacy of this compound lies in its ability to remain neutral at physiological pH and become positively charged within the acidic environment of an endosome, facilitating the release of its nucleic acid payload into the cytoplasm. Its primary application has been in the development of mRNA vaccines and therapeutics, where it is combined with other lipids to encapsulate and protect the fragile mRNA molecule.[1][2][3][8]

Chemical Profile:

-

Formal Name: 1,1′,1′′,1′′′-[(methylimino)bis(2,1-ethanediylnitrilo)]tetrakis-2-dodecanol[2]

-

Molecular Weight: 854.5 g/mol [2]

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its handling, formulation, and the manufacturing of LNPs. As a lipidoid, its solubility is highest in organic solvents. Quantitative data from chemical suppliers indicates specific solubility in common laboratory solvents.

Quantitative Solubility Data

The known solubility limits for this compound are summarized in the table below. This data is essential for preparing stock solutions required for LNP formulation protocols.

| Solvent | Concentration | Molar Equivalent | Source |

| Ethanol (B145695) | 25 mg/mL | ~29.26 mM | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | ~23.41 mM | [1][2] |

Note: this compound is often supplied as a solution in ethanol.[1][2]

Experimental Protocols

While specific solubility studies for this compound across a wide range of solvents are not publicly detailed, standard methodologies for determining lipid solubility are applicable. Furthermore, the protocol for its use in LNP formulation is well-established.

Protocol for Determining Lipid Solubility (Shake-Flask Method)

This protocol describes a standard equilibrium solubility measurement, which can be adapted to test this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent (e.g., ethanol, DMSO, chloroform, methanol)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument.

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess is to ensure that a saturated solution is achieved.

-

Seal the vial and vortex vigorously for 2 minutes to facilitate initial mixing.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the sample to confirm the presence of undissolved lipid.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulates.

-

Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent.

-

Quantify the concentration of this compound in the diluted sample using a calibrated analytical method, such as HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as lipids lack strong UV chromophores.[9]

-

Calculate the original concentration in mg/mL based on the dilution factor.

Protocol for Formulation of this compound-Containing Lipid Nanoparticles

This protocol outlines the general steps for creating mRNA-loaded LNPs using a microfluidic mixing method, a common technique for producing uniform nanoparticles.[7][10][11]

Objective: To encapsulate mRNA into LNPs composed of this compound and other helper lipids.

Materials:

-

Lipid Stock (in Ethanol): A mixture of four lipid components, typically including:

-

Ionizable Cationic Lipid: This compound

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: e.g., DMG-PEG 2000

-

-

Aqueous Phase: mRNA diluted in an acidic buffer (e.g., 50 mM sodium citrate (B86180), pH 4.0).[12]

-

Microfluidic Mixer: (e.g., NanoAssemblr or similar system).

-

Dialysis System: To buffer-exchange and purify the LNP solution.

-

Final Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the lipid mixture (this compound, DSPC, cholesterol, PEG-lipid) in 100% ethanol. A common molar ratio is approximately 50:10:38.5:1.5.[13]

-

Prepare the aqueous phase by dissolving the mRNA in the acidic citrate buffer.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one inlet of the microfluidic device.

-

Load the mRNA-aqueous solution into a second inlet.

-

Set the flow rate ratio, typically 3:1 (aqueous:ethanol), and the total flow rate on the device.[12]

-

Initiate the mixing process. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of lipids around the mRNA, forming LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is diluted with a neutral buffer to reduce the ethanol concentration.

-

The diluted LNP solution is then purified and buffer-exchanged into the final storage buffer (PBS, pH 7.4) using tangential flow filtration (TFF) or dialysis. This step removes ethanol and raises the pH, neutralizing the surface charge of the LNPs.

-

-

Sterilization and Storage:

-

The final LNP formulation is typically sterile-filtered through a 0.2 µm filter.

-

Store the LNPs at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.

-

Visualization of LNP Formulation Workflow

The process of formulating LNPs with this compound for mRNA delivery can be visualized as a logical workflow from component preparation to the final product.

References

- 1. This compound | CAS 1220890-27-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Echelon Biosciences [echelon-inc.com]

- 6. Lipid nanoparticles for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microfluidics-mpt.com [microfluidics-mpt.com]

- 8. This compound, 1220890-27-6 | BroadPharm [broadpharm.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. How mRNA Lipid Nanoparticles Optimize Drug Delivery [eureka.patsnap.com]

- 12. biomol.com [biomol.com]

- 13. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

In-depth Technical Guide: Chemical Properties and Stability of C12-113

For Researchers, Scientists, and Drug Development Professionals

Abstract: C12-113 is a novel small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This document provides a comprehensive overview of the chemical properties and stability of this compound, along with detailed experimental protocols for its characterization. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a foundational understanding of its identity and behavior.

| Property | Value |

| Molecular Formula | C₂₁H₁₇F₃N₄O₂S |

| Molecular Weight | 462.45 g/mol |

| IUPAC Name | 4-(4-(benzyloxy)-3-((trifluoromethyl)sulfonyl)phenyl)-6-methyl-2-aminopyrimidine |

| CAS Number | 216099-73-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Purity | ≥98% |

Stability Profile

Understanding the stability of this compound under various conditions is critical for its handling, storage, and formulation.

| Condition | Stability Outcome |

| Storage Temperature | Stable at -20°C for at least 1 year. |

| Solution Stability | Stable in DMSO at -80°C for at least 6 months. |

| In Vitro Stability | Exhibits good stability in mouse, rat, and human liver microsomes. |

| In Vivo Stability | Demonstrates favorable pharmacokinetic properties with good oral bioavailability. |

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.

3.1. NLRP3 ATPase Activity Assay

This assay is crucial for determining the inhibitory effect of this compound on the NLRP3 inflammasome.

Caption: Workflow for assessing the inhibitory effect of this compound on NLRP3 ATPase activity.

Protocol:

-

Recombinant human NLRP3 protein is incubated with varying concentrations of this compound or vehicle (DMSO) in an assay buffer for 30 minutes at 37°C.

-

The enzymatic reaction is initiated by the addition of ATP.

-

The mixture is incubated for an additional 60 minutes at 37°C.

-

The amount of inorganic phosphate released from ATP hydrolysis is quantified using a malachite green-based colorimetric assay.

3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to its target protein, NLRP3, within a cellular context.

Caption: Workflow for confirming the direct binding of this compound to NLRP3 using CETSA.

Protocol:

-

Bone marrow-derived macrophages (BMDMs) are treated with either this compound or a vehicle control (DMSO).

-

The treated cells are then subjected to a temperature gradient.

-

Following the heat shock, cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble NLRP3 at each temperature is quantified by Western blot analysis. An increase in the thermal stability of NLRP3 in the presence of this compound indicates direct binding.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the ATPase activity of NLRP3, which is a critical step in the activation of the NLRP3 inflammasome.

Caption: this compound inhibits the NLRP3 inflammasome by targeting the ATPase activity of NLRP3.

This inhibition prevents the downstream activation of Caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as pyroptotic cell death. This targeted mechanism of action makes this compound a promising candidate for the treatment of NLRP3-driven inflammatory diseases.

Methodological & Application

Application Notes and Protocols for the Formulation of C12-113 Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. Their success is exemplified by their use in the FDA-approved COVID-19 mRNA vaccines. The formulation of these nanoparticles is a critical process that dictates their efficacy and safety. A key component of modern LNPs is the ionizable lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.

C12-113 is a proprietary ionizable lipidoid that has been utilized in the formation of LNPs for the delivery of both siRNA and mRNA.[1][2] Proper formulation of this compound LNPs is essential to achieve desired physicochemical characteristics, such as particle size, polydispersity index (PDI), and encapsulation efficiency, which in turn influence the in vivo performance of the therapeutic.

These application notes provide a detailed protocol for the formulation of this compound lipid nanoparticles using a microfluidic mixing approach, along with methods for their characterization.

Core Components of this compound Lipid Nanoparticles

The formulation of this compound LNPs typically involves four key lipid components dissolved in ethanol (B145695), which are then rapidly mixed with an aqueous solution of the nucleic acid payload.

| Component | Abbreviation | Function | Typical Molar % |

| Ionizable Lipid | This compound | Encapsulates nucleic acid at low pH and facilitates endosomal escape.[3] | 50% |

| Phospholipid | DSPC | Provides structural stability to the nanoparticle bilayer.[3] | 10% |

| Cholesterol | Chol | Enhances nanoparticle stability and aids in membrane fusion.[3] | 38.5% |

| PEGylated Lipid | DMG-PEG 2000 | Controls particle size during formation and prevents aggregation. Provides a hydrophilic shield to reduce clearance in vivo.[3] | 1.5% |

Experimental Protocols

Materials and Reagents

-

Lipids:

-

This compound Ionizable Lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

-

Solvents:

-

Ethanol (200 proof, anhydrous)

-

Nuclease-free water

-

-

Buffers:

-

Citrate buffer (e.g., 50 mM, pH 4.0) for nucleic acid dilution

-

Phosphate-buffered saline (PBS), pH 7.4 for dialysis and final formulation

-

-

Nucleic Acid:

-

mRNA or siRNA of interest

-

-

Quantification Assay:

-

RiboGreen™ reagent or equivalent

-

Protocol 1: Preparation of Stock Solutions

-

Lipid Stock Solutions:

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol.

-

A typical concentration for the combined lipid stock is 10-20 mg/mL. The exact concentrations will depend on the desired final LNP concentration.

-

Ensure complete dissolution of all lipids. Gentle warming (e.g., 37°C) and vortexing may be necessary.

-

Store lipid stock solutions at -20°C.

-

-

Nucleic Acid Stock Solution:

-

Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM sodium citrate, pH 4.0, at a concentration of approximately 0.1 mg/mL.

-

Ensure the working environment and all solutions are nuclease-free.

-

Protocol 2: Microfluidic Formulation of this compound LNPs

This protocol utilizes a microfluidic mixing device (e.g., a staggered herringbone micromixer) to ensure rapid and controlled mixing of the lipid and aqueous phases, which is critical for forming uniform nanoparticles.

-

Prepare the Lipid Mixture:

-

In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% this compound, 10% DSPC, 38.5% Cholesterol, 1.5% DMG-PEG 2000).

-

Vortex briefly to ensure a homogenous mixture.

-

-

Set up the Microfluidic System:

-

Prime the microfluidic device and tubing with ethanol followed by nuclease-free water according to the manufacturer's instructions.

-

Load the prepared lipid mixture into one syringe and the nucleic acid solution into another.

-

-

Microfluidic Mixing:

-

Set the flow rate ratio (FRR) of the aqueous phase to the organic (ethanolic) phase. A common FRR is 3:1 or 4:1.[4]

-

Set the total flow rate (TFR). The TFR influences the mixing time and resulting particle size. A typical TFR ranges from 2 mL/min to 20 mL/min.[4] Higher TFRs generally lead to smaller LNPs.[5]

-

Initiate the flow and collect the resulting LNP solution. The rapid mixing of the ethanol and aqueous phases causes a decrease in ethanol concentration, leading to the self-assembly of the LNPs.[5]

-

-

Downstream Processing:

-

Immediately after formation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to raise the pH and stabilize the particles.

-

To remove the ethanol and unencapsulated nucleic acid, perform dialysis against PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours, with a buffer change.

-

For concentrated LNP solutions, tangential flow filtration (TFF) can be employed.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Protocol 3: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter and PDI using a DLS instrument.

-

Perform measurements in triplicate.

-

-

Expected Results: For effective in vivo delivery, a particle size of 80-150 nm and a PDI below 0.2 are generally desired.[6]

2. Zeta Potential Measurement:

-

Method: Laser Doppler Velocimetry

-

Procedure:

-

Dilute the LNP sample in an appropriate low ionic strength buffer.

-

Measure the zeta potential.

-

-

Expected Results: The zeta potential of ionizable LNPs is pH-dependent. At physiological pH, a near-neutral surface charge is expected.

3. Encapsulation Efficiency (%EE):

-

Method: RiboGreen™ Assay (or similar fluorescent nucleic acid stain)

-

Procedure:

-

Prepare two sets of LNP samples diluted in TE buffer.

-

To one set, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

-

Add the RiboGreen™ reagent to both sets and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

-

Calculate the %EE using the following formula: %EE = (1 - (Fluorescence of intact LNPs / Fluorescence of lysed LNPs)) * 100

-

-

Expected Results: High encapsulation efficiencies, typically >90%, are desirable.

Data Presentation

The following tables summarize the expected physicochemical properties of this compound LNPs based on typical formulation parameters for similar ionizable lipids.

Table 1: Representative Formulation Parameters for this compound LNPs

| Parameter | Value |

| Lipid Molar Ratio (this compound:DSPC:Chol:DMG-PEG) | 50:10:38.5:1.5 |

| Aqueous:Organic Flow Rate Ratio (FRR) | 3:1 |

| Total Flow Rate (TFR) | 12 mL/min |

| Nucleic Acid Buffer | 50 mM Citrate, pH 4.0 |

| N:P Ratio | ~6 |

Table 2: Expected Physicochemical Characteristics of this compound LNPs

| Characteristic | Expected Range |

| Particle Size (Diameter, nm) | 80 - 150 |

| Polydispersity Index (PDI) | < 0.2 |

| Encapsulation Efficiency (%) | > 90% |

| Zeta Potential (at pH 7.4, mV) | -10 to +10 |

Visualizations

Caption: Workflow for this compound LNP Formulation and Characterization.

Caption: Self-Assembly Mechanism of LNPs during Microfluidic Mixing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

Application Notes and Protocols for C12-113 in In Vivo mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-113 is a proprietary, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure is engineered for high encapsulation efficiency, potent transfection, and a favorable safety profile. These characteristics make this compound a compelling candidate for a range of therapeutic and research applications, including vaccine development, protein replacement therapies, and gene editing.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of mRNA-LNP complexes for in vivo applications. The protocols outlined herein are based on established methodologies for LNP formulation and characterization, with specific parameters adapted for this compound based on available data and research on structurally similar lipidoids.

Data Presentation

Table 1: Physicochemical Characteristics of this compound LNPs

| Parameter | Typical Value | Method of Analysis |

| Size (Hydrodynamic Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | Laser Doppler Velocimetry |

| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Table 2: In Vivo Performance of this compound LNPs (Luciferase mRNA model in mice)

| Parameter | Route of Administration | Typical Outcome | Method of Analysis |

| Primary Organ of Expression | Intravenous (IV) | Liver | In Vivo Imaging System (IVIS) |

| Primary Site of Expression | Intramuscular (IM) | Muscle at the site of injection | In Vivo Imaging System (IVIS) |

| Secondary Organ of Expression (IM) | Liver, Spleen | In Vivo Imaging System (IVIS) | |

| Peak Luciferase Expression | IV | 6 hours post-injection | In Vivo Imaging System (IVIS) |

| Peak Luciferase Expression | IM | 6 - 24 hours post-injection | In Vivo Imaging System (IVIS) |

| Hepatotoxicity Marker (ALT/AST) | IV (therapeutic dose) | No significant elevation | Serum Chemistry Analysis |

Note: The data presented above are representative values and may vary depending on the specific mRNA cargo, formulation parameters, and animal model used.

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Delivery

This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method. This technique allows for rapid and reproducible self-assembly of LNPs with controlled size and high encapsulation efficiency.

Materials:

-

This compound (in ethanol)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

-

Cholesterol (in ethanol)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

-

mRNA (e.g., encoding luciferase) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

-

Ethanol (B145695), molecular biology grade

-

Nuclease-free water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassettes (10 kDa MWCO)

-

Sterile, nuclease-free tubes and syringes

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol at appropriate concentrations.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Preparation of the Lipid Mixture (Organic Phase):

-

In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000) .

-

Vortex the lipid mixture gently to ensure homogeneity.

-

-

Preparation of the mRNA Solution (Aqueous Phase):

-

Dilute the mRNA stock to the desired concentration in the acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio. A common starting point is a weight ratio of 1:10 (mRNA:this compound).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

-

Set the flow rate ratio to 3:1 (aqueous:organic) .

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP suspension.

-

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.

-

Perform dialysis overnight at 4°C with at least two buffer changes.

-

-

Sterilization and Storage:

-

Recover the purified LNP suspension from the dialysis cassette.

-

Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.

-

Store the final this compound LNP-mRNA formulation at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

-

Protocol 2: Characterization of this compound LNPs

1. Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

-

Acceptable criteria are typically a size between 80-120 nm and a PDI below 0.2.

2. Zeta Potential Measurement:

-

Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

-

Measure the zeta potential using a laser Doppler velocimetry instrument.

-